- Preparation of 6-O-substituted benzoxazole and benzothiazole compounds for inhibiting CSF-1R signaling, World Intellectual Property Organization, , ,

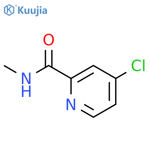

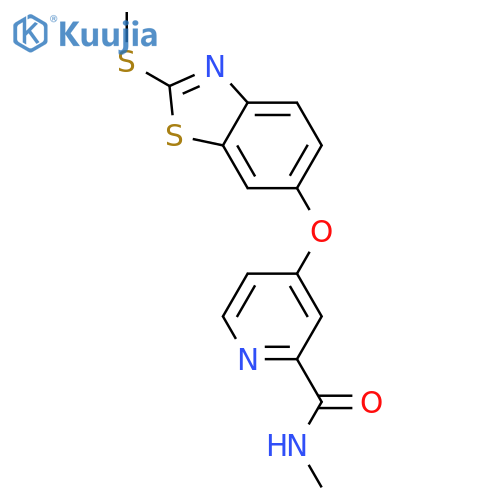

Cas no 953770-85-9 (N-Methyl-4-((2-(methylthio)benzo-dthiazol-6-yl)oxy)picolinamide)

953770-85-9 structure

商品名:N-Methyl-4-((2-(methylthio)benzo-dthiazol-6-yl)oxy)picolinamide

CAS番号:953770-85-9

MF:C15H13N3O2S2

メガワット:331.412620306015

MDL:MFCD28142669

CID:3165243

PubChem ID:57725401

N-Methyl-4-((2-(methylthio)benzo-dthiazol-6-yl)oxy)picolinamide 化学的及び物理的性質

名前と識別子

-

- N-Methyl-4-((2-(methylthio)benzo[d]thiazol-6-yl)oxy)picolinamide

- AK174136

- N-Methyl-4-((2-(methylthio)benzo-[d]thiazol-6-yl)oxy)picolinamide

- YAEMTDVGLZRBQD-UHFFFAOYSA-N

- N-methyl-4-(2-(methylthio)benzo[d]thiazol-6-yloxy)picolinamide

- N-methyl-4-[(2-methylsulfanyl-1,3-benzothiazol-6-yl)oxy]pyridine-2-carboxamide

- 4-(2-methylsulfanyl-benzothiazol-6-yloxy)-pyridine-2-carboxylic acid methylamide

- N-Methyl-4-[[2-(methylthio)-6-benzothiazolyl]oxy]-2-pyridinecarboxamide (ACI)

- AKOS025396377

- SCHEMBL2676828

- C15H13N3O2S2

- CS-0187592

- MFCD28142669

- 953770-85-9

- I10428

- DS-8602

- N-Methyl-4-((2-(methylthio)benzo-dthiazol-6-yl)oxy)picolinamide

-

- MDL: MFCD28142669

- インチ: 1S/C15H13N3O2S2/c1-16-14(19)12-7-10(5-6-17-12)20-9-3-4-11-13(8-9)22-15(18-11)21-2/h3-8H,1-2H3,(H,16,19)

- InChIKey: YAEMTDVGLZRBQD-UHFFFAOYSA-N

- ほほえんだ: O=C(C1C=C(OC2C=C3C(N=C(SC)S3)=CC=2)C=CN=1)NC

計算された属性

- せいみつぶんしりょう: 331.04491901g/mol

- どういたいしつりょう: 331.04491901g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 22

- 回転可能化学結合数: 4

- 複雑さ: 399

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 118

- 疎水性パラメータ計算基準値(XlogP): 3.3

じっけんとくせい

- 密度みつど: 1.4±0.1 g/cm3

N-Methyl-4-((2-(methylthio)benzo-dthiazol-6-yl)oxy)picolinamide セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261-P305+P351+P338

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:Inert atmosphere,Room Temperature

N-Methyl-4-((2-(methylthio)benzo-dthiazol-6-yl)oxy)picolinamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N96340-1g |

N-Methyl-4-((2-(methylthio)benzo[d]thiazol-6-yl)oxy)picolinamide |

953770-85-9 | 1g |

¥1316.0 | 2021-09-04 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N96340-250mg |

N-Methyl-4-((2-(methylthio)benzo[d]thiazol-6-yl)oxy)picolinamide |

953770-85-9 | 250mg |

¥676.0 | 2021-09-04 | ||

| TRC | N116905-100mg |

N-Methyl-4-((2-(methylthio)benzo-[d]thiazol-6-yl)oxy)picolinamide |

953770-85-9 | 100mg |

$ 560.00 | 2022-06-02 | ||

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | TBW126-10g |

N-METHYL-4-((2-(METHYLTHIO)BENZO[D]THIAZOL-6-YL)OXY)PICOLINAMIDE |

953770-85-9 | 97% | 10g |

$2400 | 2023-09-07 | |

| A2B Chem LLC | AI64246-100mg |

N-Methyl-4-((2-(methylthio)benzo[d]thiazol-6-yl)oxy)picolinamide |

953770-85-9 | 95+% | 100mg |

$74.00 | 2023-12-29 | |

| Crysdot LLC | CD11004407-1g |

N-Methyl-4-((2-(methylthio)benzo[d]thiazol-6-yl)oxy)picolinamide |

953770-85-9 | 95+% | 1g |

$285 | 2024-07-19 | |

| 1PlusChem | 1P00IJH2-250mg |

N-Methyl-4-((2-(methylthio)benzo[d]thiazol-6-yl)oxy)picolinamide |

953770-85-9 | 98% | 250mg |

$183.00 | 2025-03-01 | |

| Ambeed | A125787-100mg |

N-Methyl-4-((2-(methylthio)benzo[d]thiazol-6-yl)oxy)picolinamide |

953770-85-9 | 95+% | 100mg |

$57.00 | 2021-07-07 | |

| Chemenu | CM255977-1g |

N-Methyl-4-((2-(methylthio)benzo[d]thiazol-6-yl)oxy)picolinamide |

953770-85-9 | 95% | 1g |

$269 | 2021-06-17 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZT907-100mg |

N-Methyl-4-((2-(methylthio)benzo-dthiazol-6-yl)oxy)picolinamide |

953770-85-9 | 95+% | 100mg |

581CNY | 2021-05-08 |

N-Methyl-4-((2-(methylthio)benzo-dthiazol-6-yl)oxy)picolinamide 合成方法

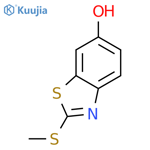

合成方法 1

はんのうじょうけん

1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; rt

1.2 overnight, 70 °C

1.2 overnight, 70 °C

リファレンス

N-Methyl-4-((2-(methylthio)benzo-dthiazol-6-yl)oxy)picolinamide Raw materials

N-Methyl-4-((2-(methylthio)benzo-dthiazol-6-yl)oxy)picolinamide Preparation Products

N-Methyl-4-((2-(methylthio)benzo-dthiazol-6-yl)oxy)picolinamide 関連文献

-

Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504

-

Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725

-

Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320

-

Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560

953770-85-9 (N-Methyl-4-((2-(methylthio)benzo-dthiazol-6-yl)oxy)picolinamide) 関連製品

- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)

- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)

- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)

- 110502-51-7(4,4-dimethylhexane-1-thiol)

- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)

- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)

- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)

- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)

- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)

- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:953770-85-9)N-Methyl-4-((2-(methylthio)benzo-dthiazol-6-yl)oxy)picolinamide

清らかである:99%

はかる:25g

価格 ($):2307.0